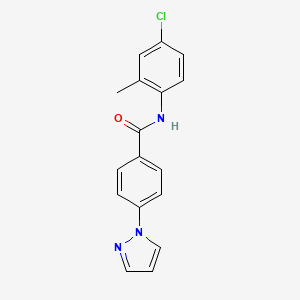
1-Cyclohexyl-3-(6-methylpyridin-2-yl)thiourea
Overview
Description
N-cyclohexyl-N’-(6-methyl-2-pyridinyl)thiourea: is an organic compound with the molecular formula C13H19N3S It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(6-methyl-2-pyridinyl)thiourea typically involves the reaction of cyclohexylamine with 6-methyl-2-pyridinecarbothioamide. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea compound. The general reaction scheme is as follows:
- The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the thiourea compound.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Cyclohexylamine: reacts with in the presence of a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of N-cyclohexyl-N’-(6-methyl-2-pyridinyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation or extraction to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(6-methyl-2-pyridinyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The nitrogen atoms in the thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the nitrogen atoms in the thiourea group. The reactions are carried out in the presence of a base, such as triethylamine, to facilitate the substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-N’-(6-methyl-2-pyridinyl)thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes
Biology: The compound is investigated for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. It is studied for its antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(6-methyl-2-pyridinyl)thiourea involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N’-(2-pyridinyl)thiourea: Similar structure but with the pyridine ring at the 2-position.
N-cyclohexyl-N’-(4-methyl-2-pyridinyl)thiourea: Similar structure but with a methyl group at the 4-position of the pyridine ring.
N-(6-methyl-2-pyridyl)thiourea: Lacks the cyclohexyl group, only has the pyridine ring with a methyl group at the 6-position.
Uniqueness
N-cyclohexyl-N’-(6-methyl-2-pyridinyl)thiourea is unique due to the specific positioning of the cyclohexyl and 6-methyl-2-pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable complexes with metals and its potential as an enzyme inhibitor are some of the features that set it apart from similar compounds.
Properties
IUPAC Name |
1-cyclohexyl-3-(6-methylpyridin-2-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-10-6-5-9-12(14-10)16-13(17)15-11-7-3-2-4-8-11/h5-6,9,11H,2-4,7-8H2,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQNADUBSRAMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethyl]-3-(1,2-oxazolidin-2-yl)propanamide](/img/structure/B4243761.png)




![2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B4243787.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B4243794.png)
![2-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-1(2H)-phthalazinone](/img/structure/B4243805.png)
![2,7-dimethyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4243810.png)


![ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4243825.png)


